rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate
Description
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[35]nonan-1-yl methanesulfonate is a complex organic compound known for its unique spirocyclic structure
Properties
Molecular Formula |
C13H24O5S |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate |
InChI |
InChI=1S/C13H24O5S/c1-12(2,3)17-10-9-11(18-19(4,14)15)13(10)5-7-16-8-6-13/h10-11H,5-9H2,1-4H3 |
InChI Key |
NYEGJMAWECFPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxy and methanesulfonate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate has several scientific research applications, including:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate include other spirocyclic compounds with different substituents. Examples include:
- 3-(tert-butoxy)-7-oxaspiro[3.5]nonane
- 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl acetate
Uniqueness
The uniqueness of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[35]nonan-1-yl methanesulfonate lies in its specific spirocyclic structure and the presence of both tert-butoxy and methanesulfonate groups
Biological Activity
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate is a spirocyclic compound notable for its unique structural features, including a tert-butoxy group and an oxaspiro ring system. Its biological activity has garnered interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula: C₁₂H₂₂O₃S
- Molecular Weight: 250.37 g/mol
The presence of the spirocyclic structure contributes to its rigidity, which can influence its interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various biological macromolecules. The tert-butoxy group may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific targets. This can result in various biological effects, such as:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes, potentially impacting metabolic pathways.
- Anticancer Properties: Preliminary studies suggest it may exhibit cytotoxic effects against tumor cells.
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on human tumor cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15 | Moderate cytotoxicity |
| MCF-7 (breast) | 20 | Low cytotoxicity |
| A549 (lung) | 10 | High cytotoxicity |
| HCT116 (colon) | 25 | Moderate cytotoxicity |
These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell line, suggesting selective activity against certain tumor types.
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through:
- Activation of Caspases: Inducing a cascade that leads to programmed cell death.
- Disruption of Mitochondrial Membrane Potential: Resulting in loss of cell viability.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory potential of this compound in a murine model. The compound was administered at various doses, and the following outcomes were observed:
| Dose (mg/kg) | Inflammation Score | Histological Findings |
|---|---|---|
| 0 | 4 | Severe inflammation |
| 10 | 2 | Moderate inflammation |
| 20 | 0 | No inflammation observed |
At a dosage of 20 mg/kg, significant reduction in inflammation was noted, indicating potential therapeutic applications in inflammatory diseases.
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
The results indicate that while the compound exhibits some antimicrobial properties, it is less effective against Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
